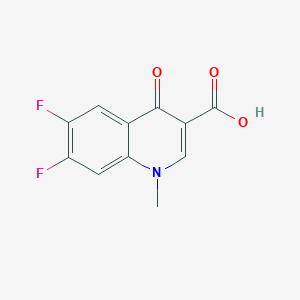

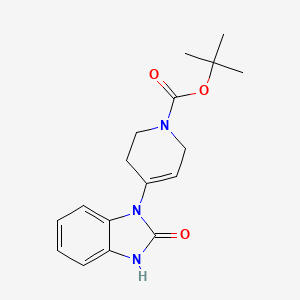

6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Overview

Description

6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic Acid is a novel fluorescence enhancement-type derivatizing reagent for amino compounds . It reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives having high photo-and thermo-stabilities .

Synthesis Analysis

The synthesis of 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic Acid involves the reaction with aliphatic primary amino compounds . The derivatives of amino compounds showed 12–159 times higher fluorescence quantum efficiencies than those of FMQC in aqueous and polar organic media .Molecular Structure Analysis

The molecular structure of 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic Acid is characterized by its ability to react with aliphatic primary amino compounds to afford strong fluorescent derivatives .Chemical Reactions Analysis

The chemical reaction of 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic Acid involves reacting with aliphatic primary amino compounds to afford strong fluorescent derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic Acid are characterized by its high photo-and thermo-stabilities .Scientific Research Applications

Synthesis and Antibacterial Activities

6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is part of the quinolone family, known for its antibacterial properties. Research on related quinolone compounds has demonstrated their effectiveness against a broad spectrum of bacterial pathogens. For instance, studies have shown that various quinolones with modifications at different positions on the quinoline ring exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria. These compounds are synthesized through multiple steps, including acyl-chlorination and cyclopropylamine replacement, highlighting their complex chemistry and the efforts to enhance their antibacterial potency (Matsuoka et al., 1997).

Role in Photophysical Studies

The photophysical properties of fluoroquinolones, closely related to 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, have been extensively studied. These studies reveal how the structural elements of quinolones, such as the free carboxylic acid group and the piperazinyl substituent, influence their behavior under light exposure. Such insights are crucial for understanding the photochemical stability and photo-induced processes of fluoroquinolones, which have implications for their therapeutic use and environmental impact (Cuquerella et al., 2006).

Development of New Antibacterial Agents

The quest for new antibacterial agents has led to the synthesis of derivatives of 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, aiming to discover compounds with enhanced antibacterial activity and favorable pharmacokinetic profiles. Research in this area focuses on the design, synthesis, and evaluation of quinolone derivatives, investigating their efficacy against various bacterial strains and their potential as therapeutic agents. This includes exploring different substituents and modifications to optimize antibacterial activity and reduce potential side effects (Chu et al., 1991).

Photoinduced Reactions and Stability

The study of photoinduced reactions of fluoroquinolones provides important insights into their chemical stability and behavior in light. Research has shown that these compounds can undergo specific photochemical reactions, such as C-F bond cleavage, under certain conditions. Understanding these reactions is essential for assessing the stability of fluoroquinolones in pharmaceutical formulations and their safety upon exposure to light, which is relevant for both their therapeutic use and environmental fate (Fasani et al., 1999).

Future Directions

properties

IUPAC Name |

6,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c1-14-4-6(11(16)17)10(15)5-2-7(12)8(13)3-9(5)14/h2-4H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJRWNMTTJCQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2887647.png)

![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B2887652.png)

![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B2887654.png)

![[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2887662.png)

![1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2887665.png)

![Cyclopropyl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2887667.png)

![N-(1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidin-3-yl)acetamide](/img/structure/B2887669.png)